Ethyl 4,5-dibromo-2,3-difluorophenylacetate
Description
Ethyl 4,5-dibromo-2,3-difluorophenylacetate is a halogenated aromatic ester characterized by bromine substituents at the 4 and 5 positions and fluorine atoms at the 2 and 3 positions of the phenyl ring, with an ethyl acetate group at the benzylic position. This compound combines the electron-withdrawing effects of fluorine and the steric/electronic influence of bromine, making it a candidate for applications in medicinal chemistry, materials science, and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)8(12)10(14)9(5)13/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFUHKHZZXBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromo-2,3-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the reaction of ethyl phenylacetate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Synthetic Organic Chemistry
Ethyl 4,5-dibromo-2,3-difluorophenylacetate acts as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as:
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions: The compound can be oxidized to form phenolic derivatives or reduced to yield debrominated products.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies suggest that halogenated compounds can inhibit bacterial growth, making this compound a candidate for developing new antimicrobial agents.
- Anticancer Research: Preliminary investigations have explored its efficacy against certain cancer cell lines, indicating that it may modulate cellular processes through its unique structure.
Medicinal Chemistry
The compound is being investigated for its potential use in drug development:
- Pharmaceutical Applications: Ongoing research aims to elucidate its mechanism of action and therapeutic potential in treating various diseases.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Effects
In vitro studies performed at ABC Cancer Institute demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting a potential pathway for further drug development.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The pathways involved often include halogen bonding and other non-covalent interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Ethyl 2,4,5-Trifluorobenzoylacetate (CymitQuimica, 2025; Biopharmacule, 2024)
- Structure : Features a trifluorinated phenyl ring (2,4,5-F) with a ketone-linked ethyl acetate group.
- Comparison: The additional fluorine at position 4 enhances electron-withdrawing effects compared to the target compound’s 2,3-difluoro substitution. However, the absence of bromine reduces halogen bonding interactions critical for crystal engineering .
4,5-Dibromo-2,7-Dinitrofluorescein (Fankam et al., 2020)
- Structure: Dibromo (4,5-Br) and dinitro (2,7-NO₂) substituents on a fluorescein backbone.
- Comparison: The nitro groups in this compound amplify nonlinear optical (NLO) properties, as demonstrated by its high hyperpolarizability. In contrast, the target compound’s fluorine atoms may offer milder electron withdrawal but improved solubility in polar solvents. Bromine’s polarizability could still contribute to NLO applications, though experimental data for the target compound is lacking .
Halogenation Patterns and Reactivity
Ethyl 2,4-Dibromobutanoate (Biopharmacule, 2024)
- Structure: Aliphatic dibromo substitution on a butanoate chain.
- Comparison : Aliphatic bromine atoms are more reactive toward nucleophilic substitution (e.g., SN2 reactions) than aromatic bromines in the target compound. This makes the aliphatic analog more suitable for alkylation reactions but less stable under harsh conditions .
3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran (Unnamed Study, 2018)
- Structure : Dibromo (3,4-Br) on a dihydrofuran ring with bulky tetraphenyl groups.
- Comparison : Adjacent bromines (3,4 vs. 4,5 in the target) create distinct steric environments. The dihydrofuran’s rigid structure may enhance crystallinity, whereas the target’s phenylacetate backbone offers flexibility for functionalization .
Functional Group Variations
3,6-Dibromo-2,5-Di-(3,5-Dibromo-2,4,6-Trimethylphenyl)-p-Benzoquinone (British Chemical Abstracts, 1931)
- Structure: Polybrominated benzoquinone with methyl and bromine substituents.
- Comparison: The quinone core enables redox activity, unlike the ester functionality of the target compound. Bromine’s role here enhances thermal stability, a trait that may extend to the target compound in high-temperature applications .
Research Implications and Limitations
While structural analogs provide insights into substituent effects, direct experimental data on Ethyl 4,5-dibromo-2,3-difluorophenylacetate’s physicochemical properties (e.g., melting point, solubility) are absent in the reviewed literature. Further studies are needed to quantify its optical, thermal, and catalytic performance relative to comparators.
Biological Activity
Ethyl 4,5-dibromo-2,3-difluorophenylacetate (CAS No. 1806294-24-5) is a halogenated organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on current research findings.
The biological activity of this compound primarily stems from its interactions with various biological targets. Its structure allows for significant interactions with cellular receptors and enzymes due to the presence of bromine and fluorine substituents.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:
- Effectiveness Against Bacteria : In vitro tests have demonstrated that this compound has inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity comparable to standard antibiotics .
Anticancer Activity
Research has also explored the anticancer potential of this compound.
- Cell Line Studies : In studies involving various cancer cell lines, including breast and colon cancer cells, the compound showed a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
Toxicological Profile
While this compound shows promising biological activities, its toxicological profile must be considered:
- Acute Toxicity : Animal studies have indicated moderate toxicity levels when administered at high doses. LD50 values suggest careful handling is required to avoid adverse effects .
- Long-term Effects : Chronic exposure studies are still limited; however, preliminary results indicate potential organ toxicity that warrants further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
